molecular formula C9H13NO B042718 2-((Dimethylamino)methyl)phenol CAS No. 120-65-0

2-((Dimethylamino)methyl)phenol

Cat. No. B042718
CAS RN: 120-65-0
M. Wt: 151.21 g/mol
InChI Key: FUIQBJHUESBZNU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-((dimethylamino)methyl)phenol derivatives involves various chemical strategies, including Mannich reactions which provide a pathway to introduce dimethylaminomethyl groups into phenolic compounds. For instance, 2,6-di-tert-butyl-4(dimethyl amino methyl) phenol has been synthesized using 2,6-di-tert-butyl phenol, formaldehyde, and dimethylamine, showcasing the Mannich reaction's efficiency in synthesizing alkylaminophenol derivatives with high yields (Peng-pai, 2010).

Molecular Structure Analysis

The molecular structure of 2-((dimethylamino)methyl)phenol derivatives has been elucidated through various spectroscopic techniques and crystallography. Studies on lithium and sodium phenolates of 2-((dimethylamino)methyl)phenol have provided insights into their solid-state structures, determined by X-ray diffraction, revealing coordination patterns and molecular geometry (Koten et al., 1993).

Chemical Reactions and Properties

2-((Dimethylamino)methyl)phenol serves as a precursor in various chemical reactions, including the synthesis of complex molecules and coordination compounds. For example, its reaction with copper(I) chloride, K(2)[PtCl(4)], or copper(II) acetate leads to the formation of mono- and bis-tetrazolato complexes, demonstrating its utility in synthesizing coordination compounds with potential applications in catalysis and material science (Mukhopadhyay et al., 2009).

Physical Properties Analysis

The physical properties of 2-((dimethylamino)methyl)phenol derivatives, such as solubility, melting points, and crystalline structure, have been studied extensively. For instance, the synthesis and characterization of dialkylaluminum, gallium, and indium complexes with 2-((N,N-dimethylaminomethyl)-4-methyl)phenoxides provide valuable information on their solubility behavior and structural properties, which are crucial for their application in catalysis and organic synthesis (Shen et al., 2000).

Chemical Properties Analysis

The chemical properties of 2-((dimethylamino)methyl)phenol, including its reactivity, stability, and role as a ligand in coordination chemistry, are well-documented. For example, the study on the synthesis and structure of a helical coordination polymer demonstrates the ability of 2-((dimethylamino)methyl)phenol derivatives to form complex structures with potential applications in material science and catalysis (Erxleben, 2001).

Scientific Research Applications

  • Chemical Warfare Agent Detection : A study by Mach et al. (2018) demonstrated that derivatization of paper spray substrates with 2-[(dimethylamino)methyl]phenol allows for the rapid, quantitative detection of G-series chemical warfare agents with minimal sample preparation (Mach et al., 2018).

  • Potentiometric Titration for Functional Group Determination : Evtushenko et al. (2003) found that potentiometric titration is an effective method for determining functional groups in compounds like 2,4,6-tris[(dimethylamino)methyl]phenol, useful in determining the functional composition of such compounds (Evtushenko et al., 2003).

  • Synthesis of Lithium and Sodium Phenolates : Koten et al. (1993) synthesized lithium and sodium phenolates with stable, trinuclear structures, including complexes derived from 2,6-bis[(dimethylamino)methyl]-4-methylphenol, revealing their solid-state structures (Koten et al., 1993).

  • Pharmaceuticals and Cosmetics : Xu et al. (2010) explored a copper(I)-catalyzed tandem transformation method for synthesizing 2-(phenylthio)phenols from simple phenols and aromatic halides, indicating potential applications in pharmaceuticals and cosmetics (Xu et al., 2010).

  • Preparation of Polyfunctional Heterocyclic Systems : Pizzioli et al. (1998) demonstrated that compounds like methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its 2-benzoyl analog are versatile reagents for preparing polyfunctional heterocyclic systems (Pizzioli et al., 1998).

  • Enzyme-like Activity : Abe et al. (2001) showed that dinuclear zinc complexes with phenol-based ligands have potential as phosphatase-like enzymes, determining their structures and activity (Abe et al., 2001).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may be fatal if inhaled, swallowed, or absorbed through the skin. Effects of contact or inhalation may be delayed .

Future Directions

The future directions of 2-((Dimethylamino)methyl)phenol are not explicitly mentioned in the search results .

properties

IUPAC Name

2-[(dimethylamino)methyl]phenol
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InChI

InChI=1S/C9H13NO/c1-10(2)7-8-5-3-4-6-9(8)11/h3-6,11H,7H2,1-2H3
Source PubChem
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InChI Key

FUIQBJHUESBZNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3041293
Record name 2-((Dimethylamino)methyl)phenol
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Molecular Weight

151.21 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name Dimethylaminomethylphenol
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Product Name

2-((Dimethylamino)methyl)phenol

CAS RN

120-65-0, 25338-55-0
Record name 2-[(Dimethylamino)methyl]phenol
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Record name 2-((Dimethylamino)methyl)phenol
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Record name Phenol, ((dimethylamino)methyl)-
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Record name 2-(Dimethylaminomethyl)phenol
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Record name Phenol, 2-[(dimethylamino)methyl]-
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Record name 2-((Dimethylamino)methyl)phenol
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Record name 2-((DIMETHYLAMINO)METHYL)PHENOL
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Synthesis routes and methods I

Procedure details

2-Dimethylaminomethyl phenol was prepared by the method of S. Cavitt, "J. Org. Chem.", 27, 1211 (1962). 61.0 gm salicylaldehyde, 127 gm 25% by wt dimethylamine in water and 1.2 gm 10% by wt palladium on charcoal are placed in a pressure bottle of a Parr hydrogenator and hydrogenated until 41.7 lbs of hydrogen are taken up. The experiment is repeated and reaction mixtures combined. The catalyst is filtered off and the filtrate made acidic (pH 2), extracted with ether, and the ether discarded. The aqueous phase is adjusted to pH 8 with NaOH and extracted with ether. The aqueous phase is adjusted to pH 9 with NaOH and extracted with ether. The ether extracts are combined, dried over MgSO4, filtered, and evaporated on a rotating evaporator. There results 111.7 gm of an orange liquid (Percent crude yield - 75). This is fractionated at reduced pressure. The product is collected at 60°-63° C. at 0.5 mm to provide 99.1 gm of a yellow liquid (Percent yield - 65).
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Synthesis routes and methods II

Procedure details

0.45 kg of dimethylamine was passed, under normal pressure and at a reaction temperature of 20°-25° C., in the course of 5 hours into a mixture of 1.0 kg of phenol, 0.30 kg of paraformaldehyde and 3.1 kg of methanol and the reaction mixture was then warmed to 60° C. for 1 hour. After distilling off methanol and water in vacuo, 1.551 kg of a mixture which contained 0.242 kg of phenol, 0.605 kg of o-dimethylaminomethylphenol, 0.030 kg of p-dimethylaminomethylphenol, 0.302 kg of bis- and tris-dimethylaminomethylphenol and 0.392 kg of condensation and resinification products was obtained and 0.595 kg (49% of theory, relative to converted phenol), of o-dimethylaminomethylphenol could be obtained from this mixture.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
M Novotný, Z Padělková, J Holeček… - Journal of Organometallic …, 2013 - Elsevier
Thirteen organotin(IV) and low valent complexes of group 14 (Ge, Sn, Pb) containing L NO ligand(s) (where L NO is 2-(N,N-dimethylaminomethyl)phenolate) were synthesized and its …
Number of citations: 16 www.sciencedirect.com
PM Mach, ES Dhummakupt… - Rapid …, 2018 - Wiley Online Library
Rationale The analysis of chemical warfare agents (CWAs) from ambient atmosphere presents an analytical challenge due to their ease of degradation and volatility. Herein is …
PA van der Schaaf, JTBH Jastrzebski… - Inorganic …, 1993 - ACS Publications
The lithium and sodium phenolates of 2-[(dimethylamino) methyl] phenol, la and 2a, 2-[(dimethylamino) methyl]-4, 6-dimethylphenol, lb and 2b, and 2, 6-bis [(dimethylamino) methyl]-4-…
Number of citations: 60 pubs.acs.org
A Weissberg, M Elgarisi, M Madmon… - Journal of Mass …, 2019 - Wiley Online Library
The chromatograms obtained from the gas chromatography‐electron ionization mass spectrometric (GC‐EI‐MS) analysis of extracts containing G‐nerve agents in the presence of diesel…
G Micera, E Garribba - 2011 - Wiley Online Library
The effect of trigonal bipyramidal distortion of pentacoordinate V IV O 2+ species on their structural, electronic and spectroscopic parameters was calculated by DFT methods. In …
A Weissberg, M Madmon, M Elgarisi… - Journal of Chromatography …, 2018 - Elsevier
A highly sensitive method for the detection and identification of sarin (GB), soman (GD) and cyclosarin (GF) chemical warfare agents (CWAs) in environmental outdoor and indoor …
Number of citations: 23 www.sciencedirect.com
A Weissberg, M Madmon, M Elgarisi… - Journal of Chromatography …, 2017 - Elsevier
A methodology for sensitive determination of sarin (GB), soman (GD) and cyclosarin (GF) chemical warfare agents in aqueous media was developed. The method incorporates direct …
Number of citations: 18 www.sciencedirect.com
M Madmon, A Weissberg - International Journal of Mass Spectrometry, 2020 - Elsevier
A highly sensitive method for the detection and identification of the G-nerve agent tabun (GA) was developed. 2-[(Dimethylamino)methyl]phenol (2-DMAMP), which was recently …
Number of citations: 5 www.sciencedirect.com
M Blanca, A Shifrovitch, M Madmon, M Elgarisi… - Archives of …, 2020 - Springer
The highly toxic nerve agent sarin (o-isopropyl methyl-phosphonofluoridate, GB) has been used in several armed conflicts and terror attacks in recent decades. Due to its inherent high …
Number of citations: 11 link.springer.com
L Yishai Aviram, D Loewenthal, A Weissberg… - Forensic …, 2020 - Springer
Purpose G-type nerve agents, including sarin, soman and cyclosarin are potent neurotoxic chemical weapons, sarin of which is the most used chemical warfare agent of our time. These …
Number of citations: 3 link.springer.com

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